

Application Note: HPLC Analysis of 1H-Tetrazole-5-acetic acid

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Compound of Interest

Compound Name: 1H-Tetrazole-5-acetic acid

Cat. No.: B1208844

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **1H-Tetrazole-5-acetic acid** in bulk drug substances or as a related substance using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

1H-Tetrazole-5-acetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and their intermediates. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of **1H-Tetrazole-5-acetic acid**. The method is demonstrated to be specific, linear, accurate, and precise.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	95% A (0-2 min), 95-5% A (2-10 min), 5% A (10-12 min), 5-95% A (12-14 min), 95% A (14-18 min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 215 nm
Injection Volume	10 µL
Run Time	18 minutes

2.2. Reagents and Standards

- **1H-Tetrazole-5-acetic acid** reference standard: Purity >99%
- Acetonitrile: HPLC grade
- Phosphoric acid: ACS grade
- Water: HPLC grade or Milli-Q

2.3. Standard Solution Preparation

A stock solution of **1H-Tetrazole-5-acetic acid** (1000 µg/mL) is prepared by dissolving the appropriate amount of the reference standard in a 50:50 mixture of water and acetonitrile (diluent). Calibration standards are prepared by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

2.4. Sample Preparation

Accurately weigh and dissolve the sample containing **1H-Tetrazole-5-acetic acid** in the diluent to obtain a theoretical concentration within the calibration range.^[1] Filter the sample solution through a 0.45 µm syringe filter before injection.^[1]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

3.1. System Suitability

System suitability was evaluated by injecting the 50 µg/mL standard solution six times. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	7500
% RSD of Peak Area	$\leq 2.0\%$	0.8%
% RSD of Retention Time	$\leq 1.0\%$	0.3%

3.2. Linearity

The linearity of the method was determined by analyzing seven concentrations of **1H-Tetrazole-5-acetic acid** ranging from 1.0 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Parameter	Result
Linear Range	1.0 - 100 µg/mL
Correlation Coefficient (r ²)	≥ 0.999
Regression Equation	y = 45821x - 1234

3.3. Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo with known amounts of **1H-Tetrazole-5-acetic acid** at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.

Table 4: Accuracy/Recovery Data

Spike Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	40	39.8	99.5%
100%	50	50.3	100.6%
120%	60	59.5	99.2%
Average Recovery	99.8%		

3.4. Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the 50 µg/mL standard were analyzed.

Table 5: Precision Data

Precision Type	% RSD of Peak Area
Repeatability (Intra-day)	0.9%
Intermediate Precision (Inter-day)	1.5%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration with an S/N of 3, and the LOQ is the concentration with an S/N of 10.

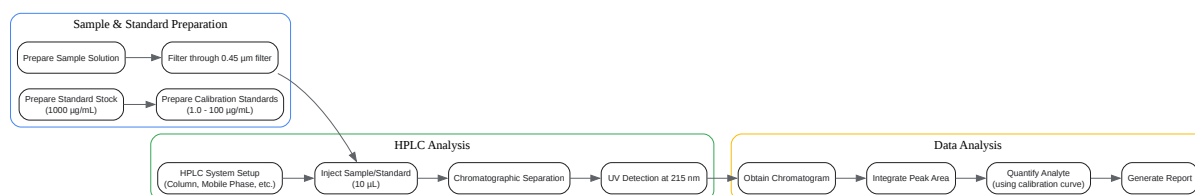
Table 6: LOD and LOQ

Parameter	Result
LOD	0.3 µg/mL
LOQ	1.0 µg/mL

Results and Discussion

A representative chromatogram of the **1H-Tetrazole-5-acetic acid** standard (50 µg/mL) is shown in Figure 1. The retention time for **1H-Tetrazole-5-acetic acid** was observed to be approximately 4.5 minutes. The developed method effectively separates the analyte from potential impurities and degradation products. The validation data demonstrates that the method is linear, accurate, and precise for the intended purpose.

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Workflow for the HPLC analysis of **1H-Tetrazole-5-acetic acid**.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of **1H-Tetrazole-5-acetic acid**. The method is simple, rapid, and provides reliable quantitative results.

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References

- 1. [lcms.cz](https://www.lcms.cz) [[lcms.cz](https://www.lcms.cz)]
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